

A Technical Guide to the Role of SERCA3 in Calcium Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase 3 (SERCA3) is a critical P-type ion-motive ATPase responsible for transporting calcium ions (Ca^{2+}) from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby playing a crucial role in maintaining intracellular Ca^{2+} homeostasis. Encoded by the **ATP2A3** gene, SERCA3 is distinguished from its SERCA1 and SERCA2 counterparts by its unique tissue distribution, lower apparent affinity for Ca^{2+} , and distinct regulatory mechanisms. Its expression is predominantly found in non-muscle tissues, including hematopoietic, epithelial, and endothelial cells. Dysregulation of SERCA3 expression and activity is implicated in a variety of pathological conditions, most notably in pan-cancer, where its expression is frequently diminished and correlated with poor prognosis. This guide provides a comprehensive overview of SERCA3's function, quantitative characteristics, regulatory pathways, and its role in disease, offering detailed experimental protocols for its study and highlighting its potential as a therapeutic target.

Core Function and Characteristics of SERCA3

The primary function of all SERCA pumps is to catalyze the hydrolysis of ATP to actively transport Ca^{2+} against its concentration gradient from the cytosol into the ER lumen.^[1] This process is fundamental for terminating Ca^{2+} signals and refilling ER Ca^{2+} stores.^[2]

Key Characteristics of SERCA3:

- Lower Calcium Affinity: A defining feature of SERCA3 is its lower apparent affinity for cytosolic Ca^{2+} compared to the SERCA1 and SERCA2 isoforms.[2][3] This suggests that SERCA3 becomes most operative when cytosolic Ca^{2+} concentrations are significantly elevated.[3][4]
- Isoform Diversity: The **ATP2A3** gene undergoes alternative splicing to generate at least six different isoforms (SERCA3a-f) in humans, which vary at their C-terminal regions.[2][5][6] This diversity suggests that different SERCA3 variants may have specialized roles in cellular Ca^{2+} signaling.[5]
- Tissue-Specific Expression: Unlike the muscle-specific SERCA1 or the ubiquitously expressed SERCA2b, SERCA3 exhibits a more restricted expression pattern. It is found at high levels in hematopoietic cell lineages (like platelets and lymphoid cells), endothelial cells, and various epithelial cells.[2][7][8]

Quantitative Data on SERCA3

Quantitative analysis is essential for understanding the specific contribution of SERCA3 to cellular calcium dynamics. The following tables summarize key quantitative data regarding its kinetic properties and expression.

Table 1: Kinetic and Functional Properties of SERCA3

Parameter	Value / Description	Reference
Ca^{2+} Affinity (K_m)	Lower apparent affinity for Ca^{2+} compared to SERCA1 and SERCA2 isoforms.[2][3]	[2][3]
Optimal pH	7.2 - 7.4	[2]
Vanadate Sensitivity	Higher sensitivity to vanadate compared to SERCA1 and SERCA2.	[3]
Stoichiometry	Transports two Ca^{2+} ions per ATP molecule hydrolyzed.	[7]

Table 2: Expression Profile of SERCA3 in Tissues and Disease States

Context	Expression Level	Key Findings	Reference(s)
Normal Tissues	High	Lymphoid tissue, hematopoietic cells, platelets, intestine, thymus, cerebellum, endothelial cells. [7] [8] [9]	[7] [8] [9]
Low / Minor	Cardiac and skeletal muscle. [7] [10]	[7] [10]	
Pan-Cancer Analysis	Decreased	Expression is markedly decreased in many cancers, including colon, lung, prostate, and breast carcinoma. [11] [12] [13]	[11] [12] [13]
Correlation	Low SERCA3 expression is often associated with poor prognosis, advanced tumor stages, and immune cell infiltration (e.g., CD8+ T cells). [11] [12]	[11] [12]	
Primary Aldosteronism	Upregulated	Immunohistochemistry shows stronger ATP2A3 staining in aldosterone-producing adenomas compared to adjacent cortex tissue. [14]	[14]
Type 2 Diabetes	Implicated	Missense mutations in ATP2A3 have been detected in patients, and altered	[3] [4] [14]

expression could affect glucose homeostasis.[14] SERCA3 knockout mice, however, show normal glucose homeostasis under standard conditions.

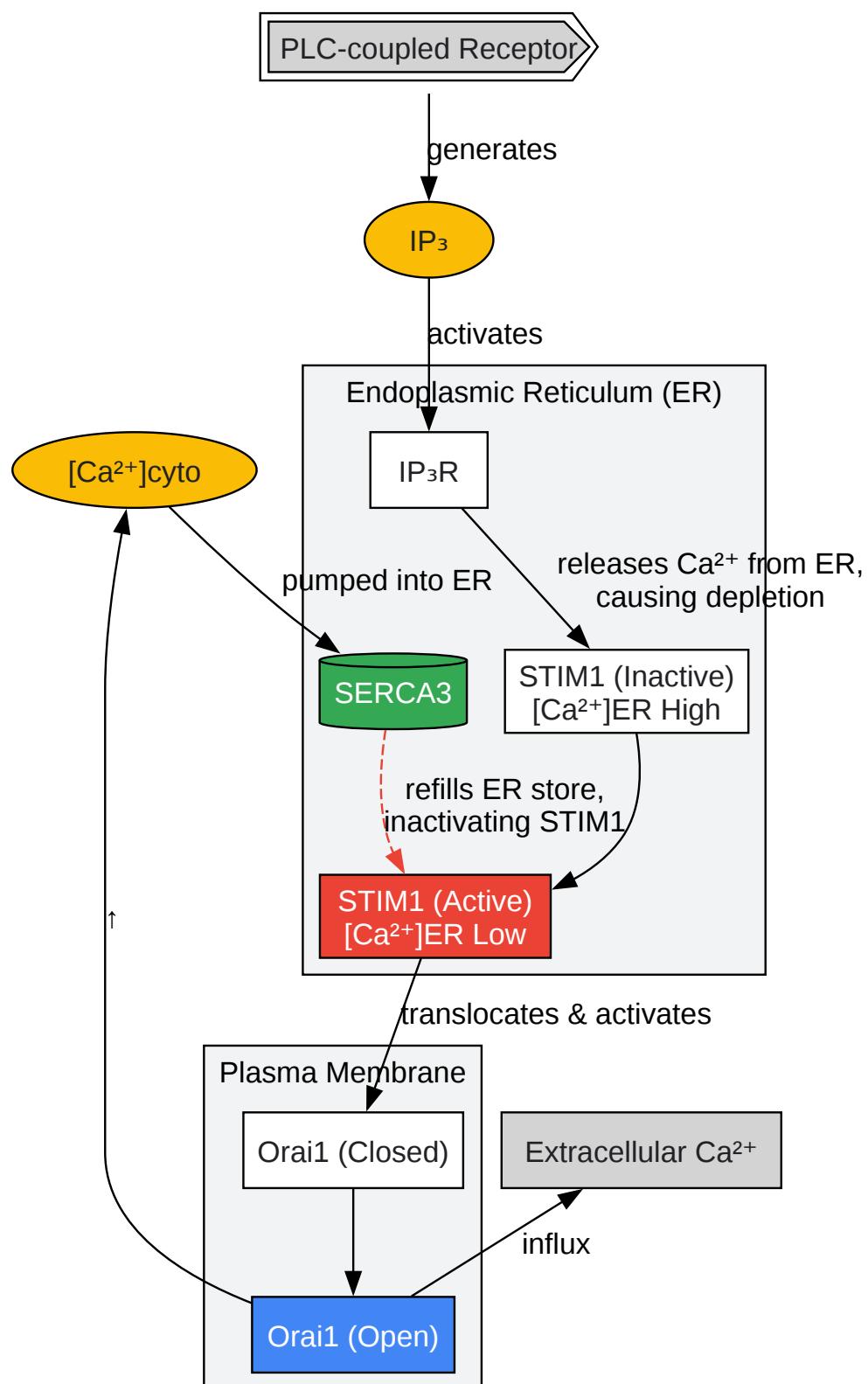
[3][4]

Signaling Pathways and Regulation

SERCA3 expression and activity are tightly controlled by complex signaling networks, allowing cells to adapt their Ca^{2+} handling machinery to specific physiological cues.

Transcriptional Regulation by Calcineurin/NFAT

In endothelial cells, the expression of the **ATP2A3** gene is regulated by the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[13] An increase in intracellular Ca^{2+} can activate calcineurin, a Ca^{2+} /calmodulin-dependent phosphatase, which then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target genes, including **ATP2A3**.[13] This creates a feedback loop where a rise in cytosolic Ca^{2+} can promote the expression of a pump that helps sequester it.[13]



[Click to download full resolution via product page](#)

Caption: Calcineurin/NFAT pathway regulating SERCA3 expression.

Role in Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a major Ca^{2+} influx mechanism activated by the depletion of ER Ca^{2+} stores.[15][16] When ER Ca^{2+} levels drop, the ER sensor protein STIM1 becomes activated and translocates to ER-plasma membrane junctions, where it binds to and opens Orai1 channels in the plasma membrane, allowing Ca^{2+} to enter the cell.[15][17] The entering Ca^{2+} is then taken up into the ER by SERCA pumps to refill the stores.[18] While SERCA2b is a key player in this process, SERCA3 has also been shown to modulate thrombin-stimulated SOCE in human platelets, potentially through direct interaction with channel components like TRPC1.[19]

[Click to download full resolution via product page](#)

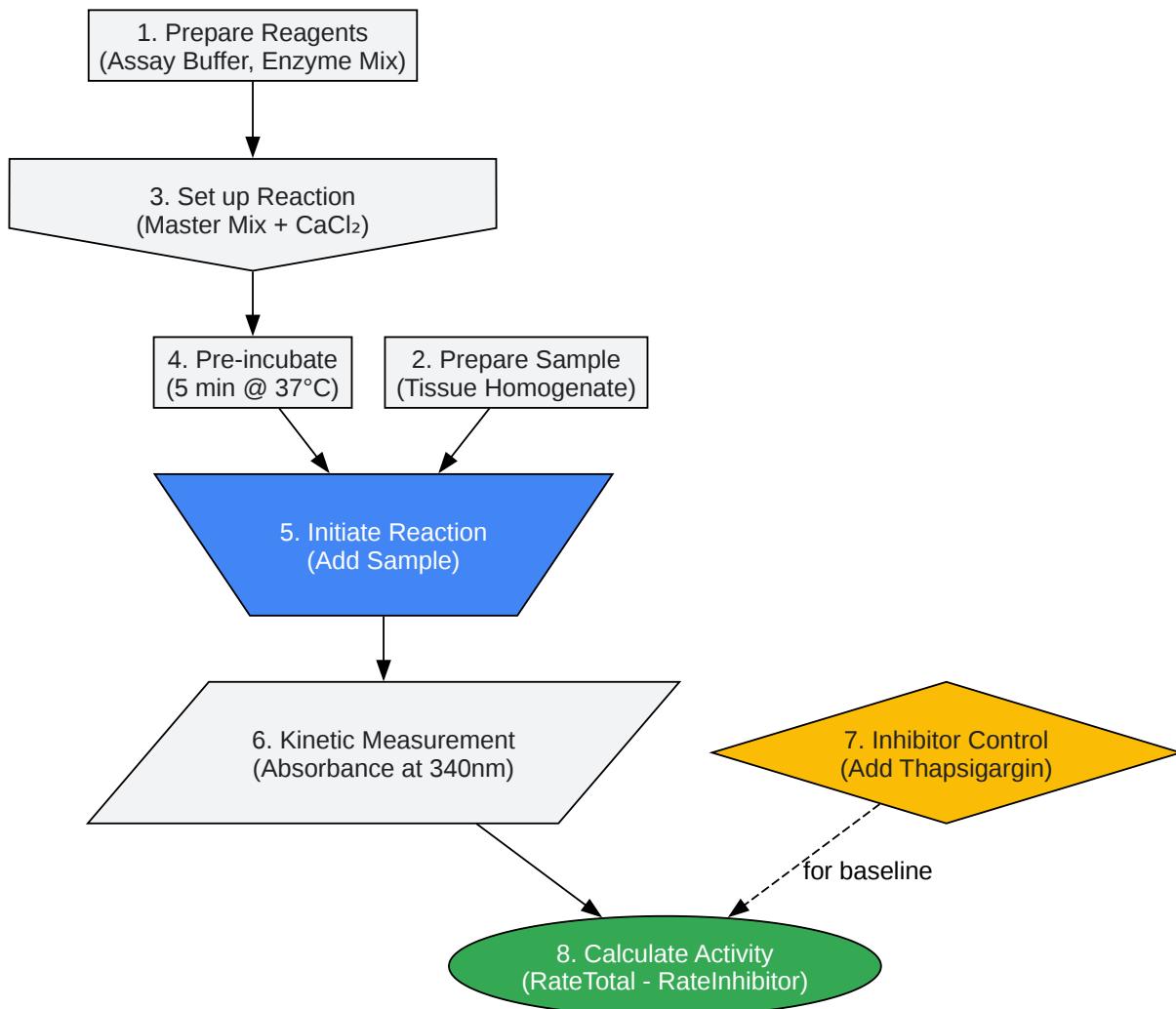
Caption: Role of SERCA pumps in the Store-Operated Calcium Entry (SOCE) mechanism.

Detailed Experimental Protocols

Studying SERCA3 function requires specific and robust assays. Below are detailed methodologies for two key experiments.

Protocol: SERCA ATPase Activity Assay (NADH-Coupled Enzymatic Method)

This assay measures SERCA activity by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[[20](#)][[21](#)]


Principle: SERCA hydrolyzes ATP to ADP. The generated ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH disappearance is proportional to the rate of ATP hydrolysis by SERCA.

Materials:

- Tissue homogenate or microsomal fraction containing SERCA3.
- Assay Buffer (e.g., 50mM MOPS or Imidazole pH 7.0, 100mM KCl, 5mM MgCl₂).
- Enzyme Coupling Mix (in Assay Buffer): 0.5mM PEP, 0.2mM NADH, 2.5mM ATP, 10 U/mL PK, 10 U/mL LDH.
- EGTA (0.5mM) for chelating free Ca²⁺.
- CaCl₂ stock solution (e.g., 10mM) for Ca²⁺ titration.
- Thapsigargin (specific SERCA inhibitor) or Cyclopiazonic acid (CPA) for baseline measurement.
- Calcium Ionophore (e.g., A23187) to make vesicles permeable to Ca²⁺.
- Spectrophotometer or plate reader capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C).[[21](#)]

Procedure:

- Prepare Reaction Master Mix: Combine the Assay Buffer and the Enzyme Coupling Mix. Keep on ice.
- Sample Preparation: Prepare tissue homogenates in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).[21]
- Assay Setup: In a 96-well plate or cuvette, add the reaction master mix. Add CaCl_2 to achieve desired free Ca^{2+} concentrations (can be calculated using software that accounts for EGTA and ATP).[20]
- Pre-incubation: Incubate the plate/cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.[21]
- Initiate Reaction: Add the sample homogenate to each well to start the reaction. For vesicle preparations, add a calcium ionophore to prevent the build-up of a Ca^{2+} gradient that would inhibit the pump.[20]
- Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).[20]
- Determine Baseline Activity: In a parallel set of wells, pre-incubate the sample with a specific SERCA inhibitor (e.g., thapsigargin or CPA) before adding it to the reaction mix. The activity measured in these wells represents non-SERCA ATPase activity.[21]
- Calculation:
 - Calculate the rate of NADH oxidation from the slope of the linear portion of the absorbance vs. time curve (using the molar extinction coefficient of NADH, 6220 $\text{M}^{-1}\text{cm}^{-1}$).
 - Subtract the baseline activity (with inhibitor) from the total activity to determine the specific SERCA activity.

[Click to download full resolution via product page](#)**Caption:** Workflow for a SERCA ATPase Activity Assay.

Protocol: SERCA-mediated Calcium Uptake Assay

This assay directly measures the transport of Ca^{2+} into ER/SR vesicles using either a fluorescent Ca^{2+} indicator or radioactive ^{45}Ca .[\[22\]](#)[\[23\]](#)[\[24\]](#)

Principle (Fluorescent Method): A Ca^{2+} -sensitive fluorescent dye (e.g., Indo-1) is included in the reaction buffer with tissue homogenate.[\[22\]](#)[\[24\]](#) Upon addition of ATP, SERCA pumps Ca^{2+} from the buffer into the vesicles, causing a decrease in the extra-vesicular Ca^{2+} concentration, which is detected as a change in the dye's fluorescence.[\[22\]](#)[\[24\]](#)

Materials:

- Tissue homogenate.
- Uptake Buffer: (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl_2 , 10 mM NaN_3 (to inhibit mitochondrial Ca^{2+} uptake), 5 mM K-oxalate (to precipitate Ca^{2+} inside vesicles and prevent back-leak)).
- Fluorescent Ca^{2+} indicator (e.g., Indo-1).
- ATP stock solution.
- Fluorescence plate reader or fluorometer.

Procedure:

- Prepare Reaction Mixture: In a 96-well black plate, combine the uptake buffer, tissue homogenate, and the fluorescent Ca^{2+} indicator Indo-1.[\[22\]](#)
- Baseline Reading: Place the plate in the reader and take an initial fluorescence reading to establish a baseline.
- Initiate Uptake: Add ATP to each well to start the Ca^{2+} uptake reaction.[\[22\]](#)
- Kinetic Measurement: Immediately begin recording the fluorescence signal over time (e.g., every 20-30 seconds for 30 minutes).[\[22\]](#) The rate of change in fluorescence corresponds to the rate of Ca^{2+} uptake.
- Data Analysis:

- The fluorescence signal is converted to Ca^{2+} concentration using a standard calibration curve.
- The rate of Ca^{2+} uptake is determined from the initial slope of the $[\text{Ca}^{2+}]$ vs. time curve.
- Different initial Ca^{2+} concentrations can be used to determine kinetic parameters like V_{max} and K_m .[\[23\]](#)

Role of SERCA3 in Health and Disease

The unique characteristics and expression pattern of SERCA3 position it as a key modulator of Ca^{2+} signaling in specific cell types, and its dysregulation is linked to several diseases.

- Cancer: A growing body of evidence points to the significant role of SERCA3 in cancer.[\[11\]](#) [\[25\]](#) Its expression is frequently downregulated in various malignancies, including colon, lung, and gastric cancers.[\[13\]](#)[\[19\]](#)[\[25\]](#) This loss of expression is associated with tumor progression and can serve as a prognostic biomarker.[\[11\]](#)[\[12\]](#) The mechanism may involve altered Ca^{2+} homeostasis, which affects cell proliferation, differentiation, and apoptosis.[\[12\]](#) [\[13\]](#) Re-expression of SERCA3 has been shown to be induced by differentiation agents in colon cancer cells, suggesting it is a marker of a more differentiated, less malignant phenotype.[\[13\]](#)
- Cardiovascular System: In the vasculature, SERCA3 is expressed in endothelial cells and vascular smooth muscle.[\[26\]](#) Serca3 knockout mice show impaired endothelium-dependent relaxation of aorta rings, suggesting a role in modulating nitric oxide (NO) production and vascular tone.[\[26\]](#)
- Diabetes: SERCA3 is expressed in pancreatic β -cells and is involved in shaping the glucose-induced Ca^{2+} oscillations that are critical for insulin secretion.[\[3\]](#)[\[4\]](#) While SERCA3-deficient mice do not exhibit impaired glucose homeostasis under normal conditions, the gene has been linked to genetic susceptibility for Type 2 diabetes in some human populations.[\[4\]](#)[\[13\]](#)
- Platelet Function: In platelets, SERCA3 is involved in managing Ca^{2+} stores that are critical for activation and aggregation. It specifically controls an early phase of autocrine ADP secretion, which potentiates platelet activation.[\[26\]](#)

Conclusion and Future Directions

SERCA3 is a specialized Ca^{2+} pump with distinct kinetic properties and a tissue-specific expression pattern that sets it apart from other SERCA isoforms. Its role extends beyond simple housekeeping, positioning it as a fine-tuner of Ca^{2+} signals in response to significant physiological stimuli in endothelial, epithelial, and hematopoietic cells. The consistent downregulation of SERCA3 in numerous cancers highlights its potential as both a prognostic biomarker and a therapeutic target. For drug development professionals, modulating SERCA3 activity or restoring its expression could represent a novel strategy for cancer differentiation therapy or for correcting aberrant Ca^{2+} signaling in cardiovascular or metabolic diseases. Future research should focus on elucidating the specific functions of different SERCA3 splice variants and developing isoform-specific modulators to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. genecards.org [genecards.org]
- 2. Inhibition and conformational change of SERCA3b induced by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. SERCA3 ablation does not impair insulin secretion but suggests distinct roles of different sarcoendoplasmic reticulum $\text{Ca}(2+)$ pumps for $\text{Ca}(2+)$ homeostasis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three novel sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) 3 isoforms. Expression, regulation, and function of the membranes of the SERCA3 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Localization and quantification of endoplasmic reticulum $\text{Ca}(2+)$ -ATPase isoform transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]
- 10. Expression of Sarco (Endo) plasmic Reticulum Calcium ATPase (SERCA) system in normal mouse cardiovascular tissues, heart failure and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of SERCA3 in the Prognosis and Immune Function in Pan-Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of SERCA3 in the Prognosis and Immune Function in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WikiGenes - ATP2A3 - ATPase, Ca++ transporting, ubiquitous [wikigenes.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Regulatory mechanisms controlling store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 18. The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP2A3 ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ATP2A3 gene is involved in cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Technical Guide to the Role of SERCA3 in Calcium Transport]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031109#role-of-serca3-protein-in-calcium-transport>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com